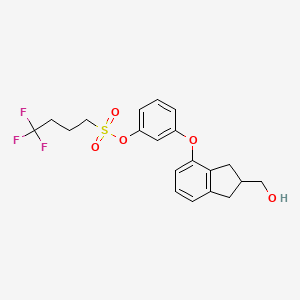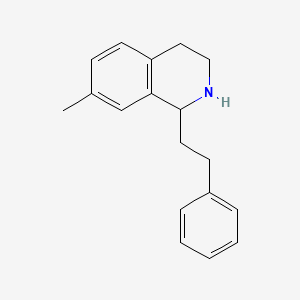
7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective and antidepressant effects . The compound may also inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant-like effects and MAO inhibition.
1,2,3,4-Tetrahydroisoquinoline: Studied for its neuroprotective properties and potential therapeutic applications.
Uniqueness: 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives . Its phenethyl group and methyl substitution at the 7-position may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C18H21N |
|---|---|
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
7-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21N/c1-14-7-9-16-11-12-19-18(17(16)13-14)10-8-15-5-3-2-4-6-15/h2-7,9,13,18-19H,8,10-12H2,1H3 |
InChI-Schlüssel |
FZIAKMKMPBPXDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCNC2CCC3=CC=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol](/img/structure/B14116651.png)
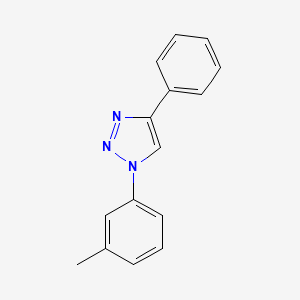
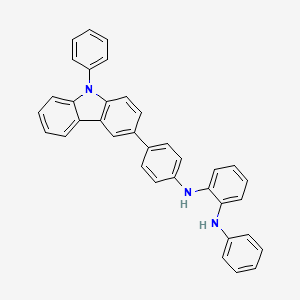
![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)

![(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B14116677.png)
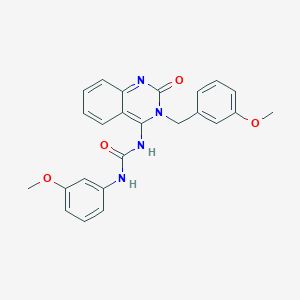
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)
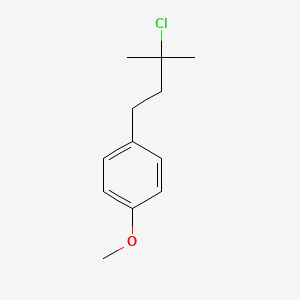
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)
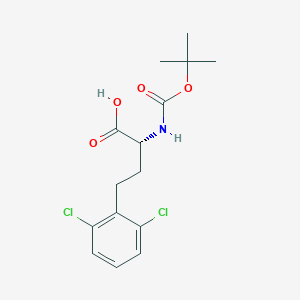
![1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14116701.png)

